molecular formula C63H92O6 B056915 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate CAS No. 99660-94-3

2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate

Cat. No. B056915
CAS RN: 99660-94-3
M. Wt: 945.4 g/mol
InChI Key: SHYCFZYQNVKAAU-UZBXBHHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate” is a chemical with the molecular formula C63H92O6 . It is also known by other names such as Epa-TG and 1,2,3-trieicosapentaenoyl glycerol . The compound has a molecular weight of 945.4 g/mol .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 17.4 . This value is a measure of the compound’s lipophilicity, which influences its absorption, distribution, metabolism, and excretion in the body. It does not have any hydrogen bond donors .

Scientific Research Applications

Phospholipase A2 Inhibition Potential

Research has shown that derivatives of icosa-5,8,11,14,17-pentaenoic acid, a component of the compound , have been synthesized as potential inhibitors of cytosolic phospholipase A2. This suggests a potential application in modulating inflammatory responses since phospholipase A2 plays a role in the biosynthesis of pro-inflammatory molecules (Holmeide & Skattebol, 2000).

Synthesis of Marine Lipid Hydrocarbons

The compound, derived from icosa-5,8,11,14,17-pentaenoic acid (EPA), has been used in the synthesis of naturally occurring hydrocarbons in marine lipids. This indicates its utility in exploring and producing compounds that mimic or are derived from natural marine sources (Holmeide, Skattebol, & Sydnes, 2001).

Algae-Derived Icosanoids Synthesis

It's also been found in the novel icosanoids extracted from red calcareous algae, indicating its occurrence in diverse natural environments and possibly its role in unique biochemical pathways within these organisms (Guerriero, D'Ambrosio, & Pietra, 1990).

Metabolite Synthesis in EPA and DHA Bioconversion

This compound is relevant in the synthesis of metabolites in the bioconversion of EPA (Eicosapentaenoic acid) and DHA (Docosahexaenoic acid), indicating its role in the metabolic pathways of these essential fatty acids (Flock & Skattebol, 2000).

properties

IUPAC Name

2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,60H,4-6,13-15,22-24,31-33,40-42,49-59H2,1-3H3/b10-7+,11-8+,12-9+,19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,37-34+,38-35+,39-36+,46-43+,47-44+,48-45+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYCFZYQNVKAAU-OFWVYSAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC)COC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate

CAS RN

99660-94-3
Record name 1,2,3-Trieicosapentaenoyl glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099660943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
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2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
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2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
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2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 5
Reactant of Route 5
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 6
Reactant of Route 6
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate

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